![molecular formula C23H26N4OS2 B4661899 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE](/img/structure/B4661899.png)
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE
Übersicht
Beschreibung
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a thienyl group, and a cyclopentylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The thienyl group is then introduced via a substitution reaction. The final step involves the attachment of the cyclopentylacetamide moiety through an amide bond formation reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and thienyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or amines.
Wissenschaftliche Forschungsanwendungen
2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure suggests potential pharmacological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets. The triazole ring and thienyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are likely mediated through binding to these targets and altering their function, which could involve pathways related to signal transduction, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Allyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene
Uniqueness
Compared to similar compounds, 2-{[4-ALLYL-5-(5-METHYL-4-PHENYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPENTYLACETAMIDE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the cyclopentylacetamide moiety further distinguishes it from other triazole-thienyl compounds, potentially enhancing its pharmacokinetic properties and making it a more versatile compound for various applications.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[5-(5-methyl-4-phenylthiophen-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2/c1-3-13-27-22(19-14-29-16(2)21(19)17-9-5-4-6-10-17)25-26-23(27)30-15-20(28)24-18-11-7-8-12-18/h3-6,9-10,14,18H,1,7-8,11-13,15H2,2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNKRMPKOLDLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C2=NN=C(N2CC=C)SCC(=O)NC3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


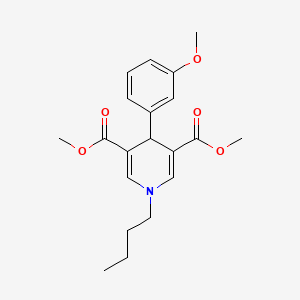
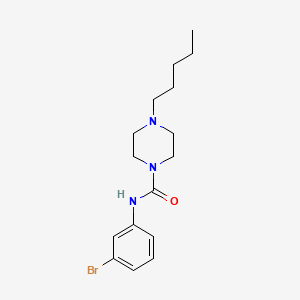
![2-[4-(ETHYLSULFONYL)PIPERAZINO]-N~1~-(4-METHYL-2-OXO-2H-CHROMEN-7-YL)ACETAMIDE](/img/structure/B4661831.png)
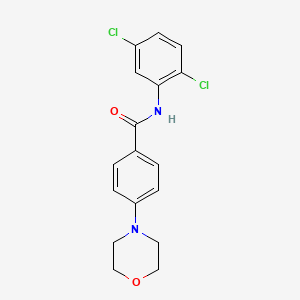
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4661845.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopentyl-2-phenylacetamide](/img/structure/B4661852.png)
![1-[3-(Morpholin-4-yl)propyl]-3-(2-phenylethyl)thiourea](/img/structure/B4661857.png)
![ethyl 4-{[(2-acetylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B4661869.png)
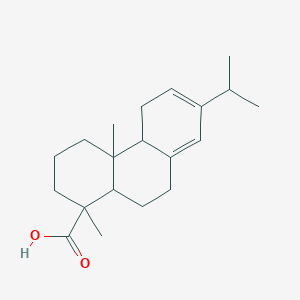
![(3aR,7aS)-2-[3-(4-methylphenoxy)-5-nitrophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4661874.png)
![ETHYL {[4-(DIPROPYLSULFAMOYL)PHENYL]CARBAMOYL}FORMATE](/img/structure/B4661882.png)
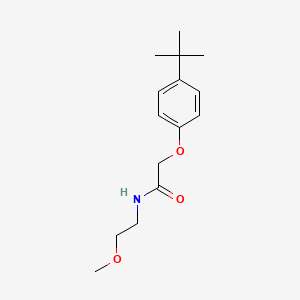
![{2-chloro-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4661891.png)
![N,3-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4661910.png)
